7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
7-Benzyl-1-thia-4,7-diazaspiro[45]decane-3-carboxylic acid is a spirocyclic compound that features a unique structure combining a benzyl group, a thia (sulfur-containing) ring, and a diazaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available N-benzylpiperidone and thioglycolic acid.
Condensation Reaction: A one-pot three-component condensation reaction is performed using N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in yields ranging from 27% to 60%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazaspiro ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl derivatives.
Scientific Research Applications
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Pharmaceutical Research: It is being investigated for its anticancer properties, particularly against liver, prostate, and colorectal cancer cell lines.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying spirocyclic compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Anti-Ulcer Activity: The compound likely inhibits proton pumps or other enzymes involved in gastric acid secretion, similar to omeprazole.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key signaling pathways and molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one
Uniqueness
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its biological activity and solubility. This makes it a versatile compound for various research applications.
Properties
CAS No. |
66802-61-7 |
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Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-benzyl-1-thia-4,9-diazaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2S/c18-14(19)13-10-20-15(16-13)7-4-8-17(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19) |
InChI Key |
LPJZSUHQAKGWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)NC(CS2)C(=O)O |
Origin of Product |
United States |
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